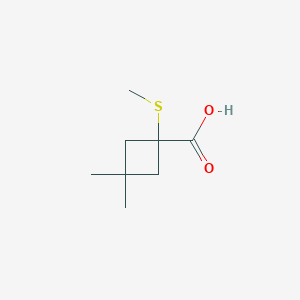

3,3-Dimethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC17846225

Molecular Formula: C8H14O2S

Molecular Weight: 174.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14O2S |

|---|---|

| Molecular Weight | 174.26 g/mol |

| IUPAC Name | 3,3-dimethyl-1-methylsulfanylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H14O2S/c1-7(2)4-8(5-7,11-3)6(9)10/h4-5H2,1-3H3,(H,9,10) |

| Standard InChI Key | YSLVHQMIAXTZOL-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(C1)(C(=O)O)SC)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cyclobutane ring substituted with two methyl groups at the 3-position, a carboxylic acid group at the 1-position, and a methylsulfanyl group () attached to the same carbon as the carboxylic acid. This arrangement creates steric and electronic effects that influence its reactivity. The cyclobutane ring’s inherent strain (approximately 26 kcal/mol due to angle compression) further modulates its chemical behavior .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 174.26 g/mol | |

| IUPAC Name | 3,3-dimethyl-1-methylsulfanylcyclobutane-1-carboxylic acid | |

| Canonical SMILES | CC1(CC(C1)(C(=O)O)SC)C | |

| XLogP3 (Predicted LogP) | 1.8 |

The methylsulfanyl group introduces sulfur-based nucleophilicity, while the carboxylic acid enables hydrogen bonding and acid-base reactivity .

Synthesis and Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions starting from cyclobutene derivatives. A common approach includes:

-

Cyclobutene Ring Formation: Utilizing [2+2] photocycloaddition or strain-release strategies to construct the cyclobutane core .

-

Functionalization: Introducing the methylsulfanyl group via nucleophilic substitution or thiol-ene chemistry, followed by oxidation or carboxylation to install the carboxylic acid.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | , Base, 50°C | 65–70% | |

| Carboxylation | CO₂, Pd Catalyst, 80°C | 55% |

Continuous flow reactors have been proposed to enhance scalability and reduce side reactions.

Physicochemical Properties

Acid-Base Behavior

The carboxylic acid group confers a p of approximately 4.2–4.5, making it moderately acidic. The methylsulfanyl group exhibits weak electron-withdrawing effects, as inferred from Hammett parameters of analogous cyclobutane derivatives () .

Lipophilicity and Solubility

Experimental log values indicate moderate lipophilicity (log ≈ 1.8), comparable to tert-butyl-containing analogs but lower than trifluoromethylcyclobutane derivatives . Water solubility is limited (<1 mg/mL at 25°C), necessitating polar aprotic solvents for laboratory use.

Reactivity and Chemical Transformations

Nucleophilic Acyl Substitution

The carboxylic acid participates in esterification and amidation reactions. For example, treatment with thionyl chloride () yields the corresponding acyl chloride, a precursor for peptide coupling.

Sulfur-Based Reactivity

The methylsulfanyl group acts as a soft nucleophile, engaging in:

-

Oxidation: Conversion to sulfoxide () or sulfone () using or .

-

Alkylation: Reaction with alkyl halides to form sulfonium salts.

Applications in Research

Medicinal Chemistry

The compound serves as a building block for protease inhibitors and enzyme activators. Its methylsulfanyl group can form covalent bonds with cysteine residues in target proteins, mimicking natural substrates .

Material Science

Cyclobutane derivatives are explored as monomers for high-strength polymers. The rigid ring structure enhances thermal stability, while the carboxylic acid enables crosslinking .

| Parameter | Recommendation | Source |

|---|---|---|

| Personal Protection | Gloves, goggles, ventilation | |

| Storage | 2–8°C in airtight container |

Comparison with Analogous Compounds

Table 4: Structural and Property Comparisons

The methylsulfanyl derivative exhibits higher lipophilicity than its sulfonyl counterpart, favoring membrane permeability in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume